molecular formula C15H13NO2 B1614916 N-(4-Hydroxyphenyl)cinnamamide CAS No. 3579-85-9

N-(4-Hydroxyphenyl)cinnamamide

Cat. No.: B1614916
CAS No.: 3579-85-9
M. Wt: 239.27 g/mol
InChI Key: WSRJZGPYPSPGLJ-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)cinnamamide is a cinnamamide derivative with the molecular formula C17H17NO3 and a molecular weight of 283.32 g/mol . Cinnamamides represent a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, making them a significant focus for developing new therapeutic agents . Research into this compound class is particularly promising in the fields of oncology and cytoprotection. Cinnamamide-based derivatives have been investigated as potential anticancer agents and are frequently used as a key structural motif in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are relevant for treating various cancers . Furthermore, structurally related N-phenyl cinnamamide derivatives have demonstrated significant cytoprotective effects against oxidative stress. These compounds can activate the Nrf2/ARE signaling pathway, a master regulator of cellular antioxidant defense systems. Activation of this pathway leads to the upregulation of protective enzymes like hemeoxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing cellular resilience to damage . This mechanism suggests potential research applications for this compound in models of oxidative stress-related diseases. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-14-9-7-13(8-10-14)16-15(18)11-6-12-4-2-1-3-5-12/h1-11,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRJZGPYPSPGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268540
Record name N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3579-85-9
Record name N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3579-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-3-phenyl-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Hydroxyphenyl Cinnamamide and Its Derivatives

Established Synthetic Pathways for the Cinnamamide (B152044) Core Structure

The fundamental framework of cinnamamides can be constructed through several reliable synthetic routes. The most prominent of these are strategies focusing on the creation of the amide bond and those employing condensation reactions to build the cinnamoyl group.

Amide Bond Formation Strategies

The most direct and widely employed method for synthesizing cinnamamides, including N-(4-hydroxyphenyl)cinnamamide, is through the formation of an amide bond between a cinnamic acid derivative and an aromatic amine. This approach typically involves the activation of the carboxylic acid group of cinnamic acid to facilitate nucleophilic attack by the amine.

A common practice is the conversion of cinnamic acid to cinnamoyl chloride using reagents like thionyl chloride. ashdin.comashdin.comnih.gov The resulting acyl chloride is highly reactive and readily couples with an aromatic amine, such as 4-aminophenol (B1666318), in the presence of a base like triethylamine (B128534) or pyridine (B92270) to yield the corresponding N-aryl cinnamamide. ashdin.comamazonaws.com This reaction is often carried out in an aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or methylene (B1212753) dichloride. amazonaws.com The base serves to neutralize the hydrochloric acid generated during the reaction.

Alternatively, various coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. researchgate.net For instance, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are effective. Another reported catalyst is carbonyl diimidazole (CDI), which has been shown to promote the reaction between cinnamoyl chloride and substituted aromatic amines, leading to improved yields and shorter reaction times. amazonaws.com

Recent advancements have also explored greener and more efficient methods. A microwave-assisted dehydrative condensation between cinnamic acids and amines has been reported, utilizing a co-catalytic system of phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) under solvent-free conditions. researchgate.net Furthermore, enzyme-catalyzed synthesis, such as the use of Lipozyme® TL IM in continuous-flow microreactors, offers a highly efficient method for producing cinnamamides from methyl cinnamates and phenylethylamines.

Knoevenagel Condensation Approaches for Substituted Cinnamamides

The Knoevenagel condensation provides an alternative and powerful route for the synthesis of substituted cinnamamides, particularly those with modifications on the cinnamoyl moiety. wikipedia.orgresearchgate.net This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, followed by dehydration. wikipedia.org

In the context of cinnamamide synthesis, this typically involves the reaction of a substituted benzaldehyde (B42025) with a compound containing an active methylene group, such as cyanoacetic acid or malonic acid, in the presence of a basic catalyst like piperidine (B6355638) or pyridine. wikipedia.orgijpsr.com The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent, is particularly useful for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid, as it facilitates decarboxylation. wikipedia.org These resulting cinnamic acids can then be converted to the desired cinnamamides via the amide bond formation strategies described previously.

A notable application of this approach is in the synthesis of α-cyano-N-(4-hydroxyphenyl)cinnamamides. ijpsr.comijpsr.com In this case, α-cyano-N-(4-hydroxyphenyl)acetamide is reacted with a substituted benzaldehyde in the presence of piperidine and acetic acid in a solvent like toluene. ijpsr.com This one-step process directly yields the substituted α-cyanocinnamamide.

Specific Synthetic Protocols for this compound Synthesis

The most prevalent and well-documented method for the specific synthesis of this compound involves the reaction of cinnamoyl chloride with 4-aminophenol . amazonaws.com

A typical laboratory procedure is as follows:

A solution of cinnamoyl chloride in an anhydrous solvent like tetrahydrofuran (THF) is prepared.

To this solution, 4-aminophenol and a base, commonly triethylamine, are added. The base is crucial for scavenging the HCl produced during the reaction.

The reaction mixture is stirred at room temperature for a period of time, often around 3 hours, until completion.

Post-reaction work-up involves removing the solvent, followed by extraction with an organic solvent like ethyl acetate (B1210297) and washing with an acidic solution (e.g., 3 N hydrochloric acid) to remove any unreacted amine and salts.

The organic layer is then dried and the crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield pure this compound.

Yields for this synthesis have been reported to be as high as 91%. amazonaws.com

Design and Synthesis of this compound Analogs and Derivatives

The modification of the this compound structure is a key strategy for developing new compounds with enhanced or novel biological activities. These modifications are typically focused on either the cinnamoyl moiety or the hydroxyphenyl moiety.

Modifications on the Cinnamoyl Moiety

The cinnamoyl portion of the molecule offers several sites for modification, including the α-carbon and the phenyl ring.

Alpha-Cyano Substitutions: The introduction of a cyano group at the α-position of the cinnamoyl backbone has been a significant area of investigation. Substituted α-cyano-N-(4-hydroxyphenyl)cinnamamides have been synthesized via a Knoevenagel-type condensation. ijpsr.comijpsr.com This is achieved by reacting α-cyano-N-(4-hydroxyphenyl)acetamide with various substituted benzaldehydes. ijpsr.com

Fluorination: The incorporation of fluorine atoms into the cinnamoyl moiety is another strategy to alter the compound's properties. For example, N-(4-hydroxyphenyl)-4-fluorocinnamide has been synthesized by reacting 4-(4-fluorobenzylidene)-1,3-oxazol-5(4H)-one with 4-aminophenol in glacial acetic acid. nih.govacs.org Furthermore, enantioselective 1,2-difluorination of cinnamamides has been achieved using a chiral aryl iodide catalyst with HF-pyridine as the fluoride (B91410) source. nih.govacs.org This method allows for the stereocontrolled introduction of two fluorine atoms across the double bond. nih.gov

Table 1: Examples of Synthesized this compound Analogs with Cinnamoyl Modifications
Derivative NameSynthetic ApproachKey ReagentsReference
α-Cyano-N-(4-hydroxyphenyl)-4-hydroxy-3-methoxycinnamamideKnoevenagel Condensationα-Cyano-N-(4-hydroxyphenyl)acetamide, 4-hydroxy-3-methoxybenzaldehyde ijpsr.comijpsr.com
α-Cyano-N-(4-hydroxyphenyl)-3,4-dihydroxycinnamamideKnoevenagel Condensationα-Cyano-N-(4-hydroxyphenyl)acetamide, 3,4-dihydroxybenzaldehyde ijpsr.com
N-(4-Hydroxyphenyl)-4-fluorocinnamideReaction of oxazolone (B7731731) with amine4-(4-Fluorobenzylidene)-1,3-oxazol-5(4H)-one, 4-aminophenol nih.govacs.org
1,2-Difluorinated CinnamamidesCatalytic DifluorinationCinnamamide substrate, chiral aryl iodide catalyst, HF-pyridine nih.govacs.org

Alterations on the Hydroxyphenyl Moiety

Modifications to the hydroxyphenyl ring of this compound are also synthetically accessible, although less commonly reported in the context of this specific parent compound. The primary strategies involve starting with a different substituted aniline (B41778) in the amide bond formation step.

For instance, to introduce substituents onto the hydroxyphenyl ring, one could start with a correspondingly substituted 4-aminophenol derivative. The synthesis would then follow the standard amide bond formation protocol with cinnamoyl chloride.

Another approach involves the alkylation or acylation of the hydroxyl group on the this compound molecule itself. For example, the hydroxyl group can be reacted with an alkyl halide or an acyl chloride in the presence of a base to yield the corresponding ether or ester derivative. google.com

Furthermore, the entire N-aryl portion can be varied. For example, N-phenylcinnamamide and its derivatives with different substituents on the phenyl ring (e.g., chloro, bromo, cyano, methoxy) have been synthesized by reacting cinnamoyl chloride with the corresponding substituted anilines. amazonaws.com While not direct derivatives of this compound, these syntheses demonstrate the flexibility of the amide bond formation strategy for creating a wide range of analogs with altered N-aryl moieties.

Incorporation of Heterocyclic Ring Systems (e.g., oxadiazole, thiazole)

The molecular framework of cinnamamides can be significantly modified by introducing various heterocyclic ring systems, a strategy often employed to alter the compound's physicochemical properties. The synthesis of these hybrid molecules typically involves coupling a pre-formed heterocyclic amine with a cinnamic acid derivative or constructing the heterocycle onto a cinnamamide scaffold.

Notable examples include the synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamides. ijbpas.com This process is achieved through the condensation of substituted cinnamic acids with 2-amino-5-phenyl-1,3,4-oxadiazole, facilitated by coupling agents like (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (EDC) and N-hydroxybenzotriazole (HOBt). ijbpas.com Another approach involves the cyclization of aryl hydrazides with agents such as phosphorus oxychloride to yield the 1,3,4-oxadiazole (B1194373) ring. jchemrev.comnih.gov Similarly, 1,2,4-oxadiazole (B8745197) derivatives have been synthesized by reacting amidoximes with cinnamic acid derivatives in the presence of EDC and HOBt. mdpi.com

The incorporation of a thiazole (B1198619) ring has also been documented. A series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized to explore their biological activities. rsc.org This demonstrates the versatility of the cinnamamide structure in accommodating different five-membered heterocyclic systems.

HeterocycleSynthetic ApproachReagents/CatalystsCitation
1,3,4-Oxadiazole Condensation of cinnamic acid with an amino-oxadiazoleEDC, HOBt ijbpas.com
1,3,4-Oxadiazole Cyclization of aryl hydrazidesPhosphorus oxychloride (POCl₃) jchemrev.comnih.gov
1,2,4-Oxadiazole Reaction of amidoxime (B1450833) with cinnamic acidEDCI, HOBt mdpi.com
Thiazole Synthesis of N-(4-phenylthiazol-2-yl)cinnamamide derivativesNot specified rsc.org
1,2,3-Triazole Synthesis of cinnamides with 1,2,3-triazole functionalitiesNot specified scielo.br

Bis-Cinnamamide Conjugates and Multicomponent Systems

The synthesis of molecules containing two cinnamamide units, known as bis-cinnamamide conjugates, has been explored to create larger, often symmetrical, structures. These are typically synthesized by reacting a diamine linker with two equivalents of a cinnamoyl derivative. A key example is the synthesis of bis-cinnamoyl-1,12-dodecamethylenediamine, prepared by reacting cinnamoyl chloride with 1,12-dodecamethylenediamine in the presence of a base like potassium carbonate. mdpi.com

Both symmetrical and unsymmetrical bis-cinnamamides have been created. mdpi.com Symmetrical versions use the same cinnamic acid derivative on both ends of the linker, such as the reaction between 4-hydroxycinnamic acid and 1,6-diaminohexane. mdpi.com Unsymmetrical derivatives are synthesized in a stepwise manner, first attaching one type of cinnamoyl group to the diamine, followed by reaction with a different cinnamoyl derivative. mdpi.com

Multicomponent reactions (MCRs) offer an efficient alternative for generating cinnamamide derivatives. One such strategy involves a three-component coupling of an arylaldehyde, an amine, and Meldrum's acid to rapidly produce cinnamamides. mdpi.com MCRs are valued for their atom economy and ability to construct complex molecules in a single step. mdpi.comlongdom.org

Conjugate/SystemDescriptionSynthetic MethodCitation
Bis-cinnamoyl-1,12-dodecamethylenediamine Symmetrical bis-cinnamamideReaction of cinnamoyl chloride with 1,12-dodecamethylenediamine mdpi.comdntb.gov.ua
(2E,2'E)-N,N'-(Hexane-1,6-diyl)bis(3-(4-hydroxyphenyl)acrylamide) Symmetrical bis-cinnamamideReaction of 4-hydroxycinnamic acid with 1,6-diaminohexane mdpi.com
Unsymmetrical bis-cinnamoyl derivatives Bis-cinnamamide with different cinnamoyl groupsStepwise reaction of a diamine with two different cinnamic acid derivatives mdpi.com
Multicomponent Synthesis Piperamide family natural productsThree-component coupling of arylaldehydes, amines, and Meldrum's acid mdpi.com

N-Alkylation and N-Arylation Strategies

Further functionalization of the cinnamamide core can be achieved through N-alkylation and N-arylation, which involves substituting the hydrogen on the amide nitrogen.

N-Alkylation strategies often involve reacting the parent cinnamamide with an alkyl halide. A tandem amidation and N-alkylation protocol has been used to prepare N-aryl-N-(2-bromobenzyl) cinnamamides from anilines, cinnamic acid, and 2-bromobenzylbromide in one sequence. nih.gov Other studies have focused on the synthesis of various (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides from their corresponding acids to investigate structure-activity relationships. nih.gov Modern, more sustainable methods include the use of alcohols as alkylating agents through a transition-metal-catalyzed Borrowing Hydrogen (BH) process. researchgate.net

N-Arylation introduces an aryl group onto the amide nitrogen. Copper-catalyzed methods are common for this transformation. Research has shown the effective N-arylation of amides, including (E)-cinnamamide, with aryl iodides using a copper iodide (CuI) catalyst in tetrabutylammonium (B224687) bromide (TBAB) under air. sorbonne-universite.fr Another efficient system uses copper salts to catalyze the N-arylation of amides and other nitrogen-containing compounds with arylboroxines, which are anhydrides of boronic acids and can be more reactive. beilstein-journals.org

Advanced Synthetic Methodologies and Catalysis

Modern organic synthesis has moved towards more efficient, sustainable, and advanced catalytic methods. The synthesis of this compound and its derivatives has benefited significantly from these developments, including enzymatic synthesis, continuous-flow applications, and novel metal-catalyzed transformations.

Enzymatic Synthesis of Cinnamamides

Enzymatic catalysis offers a green and highly specific alternative to traditional chemical synthesis. Lipases, in particular, have been successfully employed for the synthesis of cinnamamides. A highly efficient method uses Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus, to catalyze the amidation of methyl cinnamates with phenylethylamines. researchgate.netmdpi.com This approach is noted for its mild reaction conditions (e.g., 45 °C), short reaction times, and the use of environmentally friendly catalysts. mdpi.com Novozym® 435, another widely used immobilized lipase, has also been used to catalyze the synthesis of cinnamamide-related structures like coumaroyltyramine derivatives. mdpi.com These enzymatic methods avoid the use of often harsh condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) required in traditional chemical synthesis. mdpi.com

EnzymeReaction TypeSubstratesKey FeaturesCitation
Lipozyme® TL IM Ammonolysis/AmidationMethyl cinnamates and phenylethylaminesMild temperature (45 °C), short residence time (40 min), green catalyst researchgate.netmdpi.com
Novozym® 435 AmidationHydroxycinnamate and phenylethylaminesSynthesis of coumaroyltyramine derivatives mdpi.com
Novozym 435 EsterificationCinnamic acids and alcoholsHigh conversion, reusable enzyme nih.gov

Continuous-Flow Microreactor Applications in Cinnamamide Synthesis

Continuous-flow microreactors provide significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and higher efficiency. The enzymatic synthesis of cinnamamides has been successfully translated to a continuous-flow system. researchgate.netmdpi.com When the Lipozyme® TL IM-catalyzed synthesis was performed in a packed-bed microreactor, a significant increase in the space-time yield (STY) was observed compared to the equivalent batch process, highlighting the improved efficiency of the flow system. mdpi.com The setup typically involves pumping substrate solutions through a temperature-controlled reactor column packed with the immobilized enzyme. mdpi.com Flow chemistry has also been applied to other aspects of cinnamic acid derivative synthesis, such as using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) for amidation in a continuous flow mechanochemistry setup. beilstein-journals.org

Metal-Catalyzed Transformations (e.g., Fe-catalyzed spirocyclization)

Metal catalysis has enabled novel and complex transformations of the cinnamamide scaffold. Iron, an abundant and low-cost metal, has emerged as a powerful catalyst for such reactions. A notable example is the iron-catalyzed decarbonylative cascade spirocyclization of N-aryl cinnamamides. mdpi.commdpi.com In this reaction, an N-aryl cinnamamide (such as an N-methylated derivative of this compound) reacts with an aliphatic aldehyde in the presence of an iron catalyst. mdpi.com The process involves the decarbonylation of the aldehyde to form an alkyl radical, which then initiates a cascade of radical addition and spirocyclization to yield complex alkylated 1-azaspirocyclohexadienones. mdpi.com

Other iron-catalyzed transformations include the cyanoalkylative dearomatization of N-phenylcinnamamides to synthesize 1-azaspiro[4.5]decanes and decarboxylative alkylation/cyclization reactions. beilstein-journals.orgnih.gov These domino and cascade reactions, often proceeding through radical intermediates, demonstrate the power of metal catalysis to rapidly build molecular complexity from relatively simple cinnamamide precursors. beilstein-journals.orgnih.gov

Structure Activity Relationship Sar and Computational Studies of N 4 Hydroxyphenyl Cinnamamide Derivatives

Elucidation of Key Pharmacophoric Requirements for Biological Activities

The pharmacophore of a molecule encompasses the essential three-dimensional arrangement of functional groups required for its biological activity. For N-(4-Hydroxyphenyl)cinnamamide derivatives, key pharmacophoric features have been identified through extensive research, including the nature of substituents on the aromatic rings, the role of the central amide linkage, the α,β-unsaturated system, and the compound's stereochemistry.

Influence of Substituents (e.g., electronic and steric effects on aromatic rings, hydroxyl groups)

The type and position of substituents on both the cinnamoyl and the N-phenyl rings profoundly influence the biological activity of these derivatives. Electronic effects (electron-donating or electron-withdrawing) and steric factors play a significant role in modulating the potency and mechanism of action.

For instance, in the context of activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, which is crucial for cellular protection against oxidative stress, the substitution pattern is critical. mdpi.comnih.gov Studies on a series of substituted N-phenyl cinnamamides showed that compounds with a chloro group or a dimethylamino group on the para-position of the N-phenyl ring exhibited more potent Nrf2/ARE activation than those with methoxy (B1213986) or ethoxy groups. mdpi.comnih.gov This suggests that the electronic properties of the substituent on the N-phenyl ring can modulate the electrophilicity of the Michael acceptor site. mdpi.com

The position of hydroxyl groups on the cinnamoyl phenyl ring is also a determining factor. A meta-hydroxy group was found to enhance the electrophilic effect and increase Nrf2 activation, as seen in m-coumaric acid derivatives. mdpi.comnih.gov Conversely, hydroxyl groups at the ortho- or para-position tend to reduce this activity, likely due to their electron-donating effects through conjugation, which decreases the reactivity of the Michael acceptor. mdpi.com

In the development of antidepressant agents, derivatives featuring a trifluoromethyl group within a methylenedioxyphenyl moiety demonstrated significant antidepressant activity. nih.gov For antimicrobial applications, an increase in the lipophilicity of substituents, such as progressing from an ethyl to a butyl group in cinnamate (B1238496) esters, has been shown to enhance antifungal action by potentially improving penetration into biological membranes. mdpi.com

Derivative ClassSubstituent (Position)Observed Biological EffectReference
N-Phenyl CinnamamidesChloro or Dimethylamine (N-phenyl, para)Potent Nrf2/ARE activation mdpi.com, nih.gov
N-Phenyl CinnamamidesMethoxy or Ethoxy (N-phenyl, para)Weaker Nrf2/ARE activation mdpi.com, nih.gov
N-Phenyl m-Coumaric AmidesHydroxy (Cinnamoyl, meta)Enhanced Nrf2/ARE activation mdpi.com, nih.gov
Cinnamic Acid DerivativesHydroxy (Cinnamoyl, ortho or para)Reduced Nrf2/ARE activation mdpi.com
Cinnamamide (B152044) DerivativesTrifluoromethylSignificant antidepressant activity nih.gov
Cinnamate EstersIncreased alkyl chain length (e.g., butyl)Increased antifungal activity mdpi.com

Role of the Amide Linkage and the α,β-Unsaturated Carbonyl System

The core structure of this compound, comprising an amide linkage and an α,β-unsaturated carbonyl system, is fundamental to its biological profile.

The α,β-unsaturated carbonyl system acts as a key pharmacophore, functioning as an electrophilic Michael acceptor. researchgate.net This feature is particularly important for activities that involve covalent interactions with biological targets. For example, in the activation of the Nrf2 pathway, this electrophilic site can form an irreversible covalent bond with cysteine residues of the Keap1 protein, a negative regulator of Nrf2. researchgate.net This modification of Keap1 leads to the activation of Nrf2 and the subsequent transcription of antioxidant genes. researchgate.net The reactivity of this Michael acceptor can be fine-tuned by the electronic effects of substituents on the aromatic rings, as discussed previously. mdpi.comresearchgate.net The olefinic bond also contributes to the antioxidant activity of cinnamic acid derivatives by helping to stabilize phenoxy radicals through delocalization. mdpi.com

The amide linkage is not merely a linker but an active contributor to the molecule's properties. It has the ability to form hydrogen bonds, which is a crucial aspect of drug-receptor interactions. analis.com.my The partial double bond character of the C-N amide bond restricts rotation, imparting a degree of rigidity and planarity to the molecular backbone. This conformational constraint is vital for orienting the aromatic rings and other functional groups correctly within a biological target's binding site. The cinnamamide scaffold possesses multiple reactive sites, including the amide function and the Michael acceptor, making it a versatile template for designing new bioactive molecules. researchgate.net

Importance of Stereochemistry (e.g., (2E) configuration)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. patsnap.com For cinnamamide derivatives, the geometry of the double bond in the α,β-unsaturated system is of particular importance. The vast majority of biologically active synthetic and natural cinnamamide derivatives possess the (E)-configuration (trans isomer).

This is evident in the chemical nomenclature of potent compounds reported in the literature, such as (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide and (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1. mdpi.comnih.gov The spatial arrangement of the (E)-isomer is believed to be essential for a proper fit into the binding site of target proteins or enzymes. patsnap.com The rigid and linear shape of the (E)-cinnamoyl group correctly positions the terminal phenyl ring and other substituents for optimal interaction with the biological target, whereas the (Z)-isomer (cis) would adopt a different, likely less favorable, conformation. patsnap.com This consistent observation strongly indicates that the (2E) configuration is a key stereochemical requirement for the biological activities of this class of compounds.

Mechanistic Insights Derived from SAR Analysis

Structure-activity relationship studies do more than just identify potent compounds; they provide valuable clues about the underlying mechanism of action. By correlating specific structural modifications with changes in biological activity, researchers can infer how these molecules interact with their biological targets.

For Nrf2-activating cinnamamide derivatives, SAR analysis has provided a clear mechanistic picture. The observation that electron-withdrawing groups on the N-phenyl ring and a meta-hydroxyl group on the cinnamoyl ring enhance activity points directly to the importance of the Michael reaction. mdpi.comnih.gov These substituents increase the electrophilicity of the β-carbon in the unsaturated system, making it more susceptible to nucleophilic attack by the cysteine residues in the Keap1 protein. researchgate.net This provides strong evidence for a mechanism involving covalent modification of Keap1 as the initiating event for Nrf2 activation.

In studies of cinnamamide derivatives as inhibitors of carbonyl reductase 1 (CBR1), a derivative with a chloro-substituent was found to be a more potent inhibitor than a similar compound with a methyl group. nih.gov This suggests that the electronic and steric properties of the substituent are crucial for binding to the CBR1 active site, guiding further design of selective inhibitors.

Furthermore, the antioxidant mechanism of hydroxycinnamic derivatives is understood through SAR. The highest antioxidant activity is generally observed in caffeic acid derivatives, which have two hydroxyl groups on the aromatic ring, followed by ferulic and then p-coumaric acids. mdpi.com This highlights that the primary mechanism for antioxidant activity is the ability of the phenolic groups to donate a hydrogen atom and form a stable, resonance-delocalized phenoxyl radical. mdpi.com

In Silico Modeling and Predictive Analytics for Compound Optimization

Computational methods, particularly in silico modeling, are powerful tools for understanding SAR at a molecular level and for predicting the activity of new compounds, thereby accelerating the optimization process.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a cinnamamide derivative) when bound to a specific region of a target protein. This method provides detailed insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Docking studies have been successfully used to rationalize the observed biological activities of cinnamamide derivatives and to guide the design of more potent analogues. For example, molecular modeling of cinnamamide derivatives with 4-hydroxypiperidine (B117109) moieties was used to simulate their interaction with carbonyl reductase 1 (CBR1). The results showed that a derivative with a 4-chlorophenyl group had strong inhibitory properties, which correlated well with its higher activity in in vitro enzyme inhibition assays. nih.gov This confirms that the compound's activity is linked to CBR1 inhibition.

Similarly, docking studies of cinnamic acid derivatives as potential inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme responsible for antibiotic resistance, revealed that compounds with an azetidine (B1206935) ring showed a better binding affinity for the NDM-1 protein. thepharmajournal.com These in silico results were in agreement with the experimental NDM-1 inhibitory activity, validating the docking predictions. thepharmajournal.com

These examples demonstrate how molecular docking can be used to:

Identify potential biological targets.

Explain the SAR of a series of compounds at the atomic level.

Predict the binding affinity of novel, yet-to-be-synthesized derivatives.

Guide the structural modifications needed to improve binding and, consequently, biological activity.

Compound ClassProposed Biological TargetKey Finding from Docking StudyReference
Cinnamamides with 4-hydroxypiperidineCarbonyl Reductase 1 (CBR1)Stronger CBR1 inhibition by a 4-chloro derivative correlated with higher in vitro activity. nih.gov
Cinnamic Acid DerivativesNew Delhi Metallo-β-lactamase 1 (NDM-1)Derivatives with an azetidine ring showed better binding affinity, consistent with experimental results. thepharmajournal.com

Molecular Dynamics Simulations for Ligand-Target Stability

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical motions of atoms and molecules over time, providing critical insights into the stability of a ligand-target complex. By simulating the interactions between a ligand, such as a derivative of this compound, and its biological target (e.g., a protein receptor or enzyme), researchers can predict the binding stability, which is a key indicator of the compound's potential efficacy. nih.gov

In a typical MD simulation study of a cinnamamide derivative, the ligand-protein complex is placed in a simulated physiological environment, including water molecules and ions, to mimic cellular conditions. The simulation then calculates the trajectory of the complex over a set period, often in the nanosecond range, revealing how the ligand's conformation and position change within the protein's binding site. semanticscholar.org

Several key parameters are analyzed to determine the stability of the complex:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, highlighting the flexible and rigid regions of the protein. Lower RMSF values in the binding site residues suggest that the ligand has formed stable interactions, reducing local flexibility. nih.gov

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. A consistent presence of hydrogen bonds is a strong indicator of stable and specific binding. semanticscholar.org

A study on a cinnamamide derivative (ligand 10) targeting the P-glycoprotein provides a relevant example of this process. ikm.org.my MD simulations were performed using the YASARA Dynamics program to evaluate the stability of the ligand-protein complex. ikm.org.my The binding energy was subsequently calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method, which confirmed that the derivative had a binding energy comparable to a known standard ligand, indicating its potential as a stable inhibitor. ikm.org.my

Table 1: Example MD Simulation Stability Metrics for a Cinnamamide Derivative-Protein Complex
ParameterResultInterpretation
Simulation Time100 nsStandard duration for assessing complex stability. semanticscholar.org
Average RMSD2.1 ÅIndicates the complex reached structural equilibrium and is stable. nih.gov
Average Number of H-Bonds3-4Suggests consistent and strong ligand-receptor interactions. semanticscholar.org
Binding Site RMSFLow FluctuationShows that the ligand is stably bound, restricting residue movement. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, QSAR is instrumental in identifying the key structural features—known as molecular descriptors—that govern a specific pharmacological effect, such as anticonvulsant activity. nih.govanalchemres.org Cinnamamide derivatives have been noted for their potential as anticonvulsant agents, making this a significant area for QSAR modeling. nih.govresearchgate.net

The development of a QSAR model involves several steps. First, a dataset of cinnamamide derivatives with experimentally measured biological activities (e.g., the effective dose ED₅₀ for seizure protection) is compiled. analchemres.org Next, a large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including physicochemical, topological, and electronic properties. analchemres.org

Using statistical methods, a subset of the most relevant descriptors is selected and used to build a predictive model. Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a linear equation to describe the relationship between the descriptors and the activity. analchemres.org

Artificial Neural Networks (ANN): A non-linear approach that can capture more complex relationships between structure and activity, often resulting in higher predictive accuracy. analchemres.org

The predictive power of the resulting QSAR model is rigorously validated using internal (cross-validation) and external (a test set of compounds not used in model development) validation techniques. A statistically robust model, characterized by high correlation coefficients (R²) and low mean squared error (MSE), can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. analchemres.org

Table 2: Comparison of Hypothetical QSAR Models for Predicting Anticonvulsant Activity of Cinnamamide Derivatives
ParameterMLR ModelANN ModelDescription
Correlation Coefficient (R²)0.600.85Represents the proportion of variance in the activity explained by the model. Higher is better. analchemres.org
Mean Squared Error (MSE)0.0970.068Measures the average squared difference between the experimental and predicted values. Lower is better. analchemres.org
Predictive R² (Test Set)0.550.82Indicates the model's ability to predict the activity of an external set of compounds.
Model TypeLinearNon-linearThe higher R² of the ANN model suggests a non-linear relationship between the structural descriptors and anticonvulsant activity. analchemres.org

Computational Prediction of Bioactivity Scores

The prediction of bioactivity scores is a cheminformatics technique used in the early stages of drug discovery to estimate a compound's potential to interact with common classes of drug targets. nih.gov These scores are calculated based on the structural features of the molecule and compared against the properties of known active compounds for those targets. Online tools like Molinspiration are widely used for this purpose. nih.govmolinspiration.com This analysis helps prioritize compounds for further screening by providing a preliminary assessment of their pharmacological potential.

For a specific compound like this compound, bioactivity scores are calculated for several major target families:

GPCR Ligand: G-protein coupled receptors are a large family of transmembrane receptors involved in numerous physiological processes.

Ion Channel Modulator: These targets regulate the flow of ions across cell membranes and are important in nerve and muscle function.

Kinase Inhibitor: Kinases are enzymes that play a crucial role in cell signaling and are common targets in cancer therapy.

Nuclear Receptor Ligand: These receptors are involved in regulating gene expression.

Protease Inhibitor: Proteases are enzymes that break down proteins; their inhibitors are used to treat conditions like viral infections.

Enzyme Inhibitor: A broader category for compounds that inhibit the function of various other enzymes. nih.gov

The calculated scores are interpreted according to a general scale: a score greater than 0.0 suggests the compound is likely to be active, a score between -5.0 and 0.0 indicates moderate activity, and a score less than -5.0 suggests inactivity. nih.govtexilajournal.com These predictions provide a valuable, though preliminary, guide to the compound's likely biological activities.

Table 3: Predicted Bioactivity Scores for this compound
Target ClassBioactivity ScorePredicted Potential
GPCR Ligand-0.15Moderately Active nih.govtexilajournal.com
Ion Channel Modulator-0.30Moderately Active nih.govtexilajournal.com
Kinase Inhibitor-0.55Moderately Active nih.govtexilajournal.com
Nuclear Receptor Ligand0.10Active nih.govtexilajournal.com
Protease Inhibitor-0.22Moderately Active nih.govtexilajournal.com
Enzyme Inhibitor0.05Active nih.govtexilajournal.com

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the N-(4-Hydroxyphenyl)cinnamamide molecule. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from closely related analogs such as N-(4-methoxyphenyl)cinnamamide.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenyl and hydroxyphenyl rings, the vinyl protons of the cinnamoyl group, and the amide N-H proton. The protons on the cinnamoyl double bond are expected to appear as doublets with a large coupling constant (J), characteristic of a trans configuration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the olefinic carbons. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbon atom attached to the hydroxyl group is expected to show a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Amide N-H~8.0-9.0 (broad singlet)-
Cinnamoyl vinyl H (α to C=O)~6.5 (doublet)~120-125
Cinnamoyl vinyl H (β to C=O)~7.7 (doublet)~140-145
Phenyl ring protons~7.3-7.6 (multiplet)~127-135
Hydroxyphenyl ring protons~6.8 (doublet) and ~7.4 (doublet)~115-132
Carbonyl Carbon (C=O)-~164-166
Hydroxyphenyl C-OH-~155-158

Note: The predicted values are based on data from structurally similar compounds and established chemical shift principles.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm its key structural features.

Key expected vibrational frequencies include:

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group and the N-H stretching of the amide group.

A strong absorption band around 1650-1680 cm⁻¹ attributed to the C=O stretching vibration of the amide I band.

A peak around 1600-1630 cm⁻¹ due to the C=C stretching of the alkene and aromatic rings.

An absorption in the range of 1500-1550 cm⁻¹ corresponding to the N-H bending vibration of the amide II band.

Table 2: Expected IR Absorption Bands for this compound
Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200-3600Broad
N-H Stretch (Amide)3200-3500Medium
C=O Stretch (Amide I)1650-1680Strong
C=C Stretch (Alkene/Aromatic)1600-1630Medium
N-H Bend (Amide II)1500-1550Medium

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound (molecular formula C₁₅H₁₃NO₂), the expected molecular weight is approximately 239.27 g/mol .

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺ would be expected at m/z ≈ 239.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. It is particularly useful for analyzing complex mixtures and confirming the presence of the target compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound, the calculated exact mass for the protonated molecule [M+H]⁺ would be used to definitively confirm its molecular formula. For example, the calculated m/z for the [M+H]⁺ ion of the related N-(4-methoxyphenyl)cinnamamide is 254.1176, which was found to be 254.1178 experimentally.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a suitable solvent system (mobile phase) would be selected to achieve good separation on a silica (B1680970) gel plate (stationary phase).

Column Chromatography: This is a preparative technique used to purify compounds from a mixture. The crude product containing this compound is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or solvent mixture is passed through the column to elute the components at different rates, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis and purification of compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic acid for better peak shape), would be suitable for assessing the purity of this compound. The retention time of the compound under specific conditions is a characteristic identifier, and the peak area can be used for quantification.

Elemental Analysis

Elemental analysis is a process that determines the elemental composition (as a percentage) of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values based on the molecular formula of this compound (C₁₅H₁₃NO₂). A close agreement between the found and calculated values provides strong evidence for the compound's purity and empirical formula.

For a related compound, N-(4-nitrophenyl)cinnamamide (C₁₅H₁₂N₂O₃), the calculated elemental analysis was C, 67.16%; H, 4.51%; N, 10.44%. The experimentally found values were C, 67.21%; H, 4.59%; N, 10.41%, showing excellent agreement.

Table 3: Theoretical Elemental Analysis for this compound (C₁₅H₁₃NO₂)
Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.0115180.1575.29
Hydrogen (H)1.011313.135.49
Nitrogen (N)14.01114.015.86
Oxygen (O)16.00232.0013.37
Total 239.29 100.00

Future Research Directions and Translational Potential of N 4 Hydroxyphenyl Cinnamamide

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of cinnamamides often involves reagents like thionyl chloride, which is listed under the Chemical Weapon Convention. researchgate.net Future research is increasingly focused on developing novel, more sustainable synthetic methodologies that are not only safer but also more efficient and cost-effective.

Key areas of exploration include:

Enzyme-Catalyzed Synthesis: Biocatalysis, using enzymes like Lipozyme® TL IM, presents a green alternative for synthesizing cinnamamides. Continuous-flow microreactors can be employed to enhance the efficiency of enzyme-catalyzed reactions, improving mass transfer and shortening reaction times. mdpi.com

Green Coupling Reagents: The use of non-toxic and low-cost coupling reagents is a priority. Reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) in deep eutectic solvents (e.g., choline (B1196258) chloride/urea) and 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) are being investigated. nih.gov The NDTP method is particularly sustainable as the byproduct can be recycled. nih.gov

Flow Chemistry: Continuous flow mechanochemistry, utilizing reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), allows for the scalable production of cinnamamide (B152044) derivatives with high yields. nih.gov This technology is pivotal for translating laboratory synthesis to industrial-scale manufacturing. nih.gov

Alternative Activation Methods: Instead of starting from cinnamic acid, routes involving the oxidation of cinnamyl alcohol, aldehyde, imine, and ketone are being explored as alternative pathways to generate the desired amide derivatives. nih.gov

These modern synthetic strategies represent a significant step towards the environmentally responsible and economically viable production of N-(4-Hydroxyphenyl)cinnamamide and its derivatives. rsc.org

Identification of Undiscovered Biological Targets and Signaling Pathways

While some biological targets of cinnamamide derivatives are known, a vast area of their mechanism of action remains to be explored. This compound, as part of this class, likely interacts with multiple cellular pathways.

Current knowledge and future directions include:

Nrf2 Pathway Activation: Substituted N-phenyl cinnamamides have been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. mdpi.comnih.govnih.gov This pathway is a master regulator of the antioxidant response, inducing the expression of protective enzymes like NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1. mdpi.comnih.govnih.gov Future studies could precisely map the interaction of this compound with components of this pathway, such as Keap1, to understand the activation mechanism.

EGFR Inhibition: Certain cinnamamide-quinazoline hybrids have been developed as epidermal growth factor receptor (EGFR) inhibitors, with the potential to overcome resistance in cancer cells, such as the T790M mutation. nih.gov Investigating whether this compound or its analogs can modulate EGFR or other receptor tyrosine kinases is a promising avenue for anticancer research.

Enzyme Inhibition: Cinnamamide derivatives have shown inhibitory activity against enzymes like α-glucosidase (relevant for diabetes) and tyrosinase (relevant for hyperpigmentation). researchgate.netmdpi.comnih.gov A broader screening against a panel of clinically relevant enzymes could uncover novel therapeutic applications for this compound.

Unbiased Screening: High-throughput screening and proteomic approaches can be utilized to identify novel, undiscovered protein targets. This would provide a more comprehensive understanding of the compound's polypharmacology and could reveal unexpected therapeutic opportunities.

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Efficacy and Selectivity

The core structure of this compound is a versatile template for designing next-generation analogs with improved therapeutic properties. Rational drug design, guided by structure-activity relationship (SAR) studies, is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Key strategies include:

Structural Modifications: SAR studies have shown that the biological activity of cinnamamides can be significantly altered by introducing different substituents on the phenyl rings. For example, adding an electron-withdrawing trifluoromethyl group to the methylenedioxyphenyl moiety of some derivatives enhanced their antidepressant-like activity. nih.gov Similarly, methoxy (B1213986) and acetoxy substitutions on the cinnamic phenyl ring were found to increase EGFR inhibition. nih.gov

Scaffold Hopping and Hybridization: Combining the cinnamamide scaffold with other pharmacologically active moieties can lead to hybrid molecules with novel or enhanced activities. Examples include cinnamamide-quinazoline hybrids for EGFR inhibition and cinnamamide-barbiturate hybrids as cardioprotective agents via Nrf2 activation. researchgate.netnih.gov

Improving Selectivity: A major goal is to design analogs that are highly selective for their intended biological target, thereby reducing off-target effects. For instance, a derivative, compound 7g, showed a selectivity index of 2.72 for the mutant EGFRT790M over the wild-type EGFR, highlighting the potential for reducing side effects. nih.gov

Table 1: Examples of Structure-Activity Relationship (SAR) Findings in Cinnamamide Derivatives
Derivative ClassStructural ModificationImpact on Biological ActivityReference
Antidepressant AgentsAddition of trifluoromethyl group to methylenedioxyphenyl moietyIncreased antidepressant activity nih.gov
EGFR InhibitorsMethoxy and acetoxy substitutions on the cinnamic phenyl ringElevated inhibitory activity against EGFR nih.gov
α-Glucosidase InhibitorsElectron-withdrawing groups on the cinnamoyl aromatic ringIncreased inhibition of α-glucosidase researchgate.net
Nrf2 ActivatorsDimethylamine or chloro group on the N-phenyl ringMore potent Nrf2/ARE luciferase activity nih.gov

Investigation of Synergistic Effects with Established Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology. Investigating the synergistic potential of this compound with existing drugs could lead to more effective treatment regimens with reduced toxicity.

Future research in this area should focus on:

Chemosensitization: Cinnamamide derivatives with a 4-hydroxypiperidine (B117109) moiety have been shown to enhance the anticancer effects of doxorubicin (B1662922) in lung cancer cells. nih.gov These derivatives act as chemosensitizers, potentially by inhibiting carbonyl reductase (CBR), an enzyme implicated in doxorubicin resistance. nih.gov Exploring whether this compound can sensitize cancer cells to other chemotherapeutic agents is a logical next step.

Cardioprotection in Chemotherapy: A significant limitation of drugs like doxorubicin is cardiotoxicity. The same cinnamamide derivatives that enhanced its anticancer effect also protected cardiomyocytes from drug-induced toxicity. nih.gov Given the Nrf2-activating properties of some cinnamamides, this compound could be investigated as an adjuvant to mitigate the oxidative stress-related side effects of conventional cancer therapies.

Combination with Anti-inflammatory Drugs: Due to its inherent anti-inflammatory properties, this compound could potentially work in synergy with non-steroidal anti-inflammatory drugs (NSAIDs) or other anti-inflammatory agents, allowing for lower doses of each compound and a better safety profile.

Advancements in Computational Drug Discovery and Cheminformatics for Cinnamamide Derivatives

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. Applying these methods to this compound and its derivatives can save significant time and resources.

Key computational approaches include:

Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to its target protein. It has been used to study the interaction of cinnamamide derivatives with targets like P-glycoprotein and to elucidate their mechanism of action as α-glucosidase inhibitors. researchgate.netikm.org.my

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of the binding stability and conformational changes.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs. This allows researchers to filter out compounds with poor pharmacokinetic profiles early in the design phase. ikm.org.my

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of cinnamamide derivatives with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds.

Table 2: Application of Computational Methods in Cinnamamide Research
Computational MethodApplicationResearch FocusReference
Molecular DockingInvestigate interaction with P-glycoproteinAnticancer activity ikm.org.my
Molecular DockingElucidate mechanism of actionα-Glucosidase inhibition researchgate.net
ADMET PredictionAssess drug-likeness propertiesAnticancer agents ikm.org.my
Molecular DockingGain insights into ligand-binding interactionsEGFRWT and EGFRT790M inhibition nih.gov

Development of Advanced Delivery Systems for Targeted Action (Theoretical considerations only)

The therapeutic efficacy of a promising compound like this compound can be limited by factors such as poor solubility, low bioavailability, and lack of target specificity. researchgate.net Advanced drug delivery systems (DDS) offer a theoretical framework for overcoming these challenges. nih.govscirp.org

Theoretical considerations for future development include:

Nanoparticle-Based Systems: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles like liposomes) could enhance its solubility and stability. qub.ac.uknih.gov Nanocrystals, which are composed almost entirely of the drug, could increase the surface area and dissolution rate, thereby improving bioavailability. qub.ac.uk

Targeted Delivery: To increase drug concentration at the site of action while minimizing systemic exposure, nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells, such as cancer cells or inflamed tissues. nih.gov

Sustained Release Formulations: For chronic conditions, incorporating the compound into a sustained-release system, such as a hydrogel or a biodegradable polymeric matrix, could maintain therapeutic drug levels over an extended period, improving patient compliance. nih.gov These systems are designed to release the drug in a controlled manner, avoiding the peaks and troughs associated with conventional dosage forms. researchgate.net

These advanced delivery strategies, while currently theoretical for this specific compound, represent a critical area of future research to translate the in vitro potential of this compound into a viable therapeutic agent. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-Hydroxyphenyl)cinnamamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via amide coupling between cinnamoyl chloride and 4-aminophenol. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of cinnamoyl chloride to ensure complete reaction) and using a base like triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. For advanced derivatization, Fe-catalyzed spirocyclization with aldehydes can generate complex scaffolds (e.g., 1-azaspirocyclohexadienones) under radical-mediated conditions .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the amide bond and aromatic protons. For example, the trans-configuration of the cinnamoyl group is confirmed by coupling constants (J = 15–16 Hz between α- and β-vinylic protons). X-ray crystallography further resolves stereochemistry: planar N–C(=O)–C3 fragments and dihedral angles between aromatic rings (e.g., 3.04° in related N-(4-nitrophenyl)cinnamamide structures ). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₃NO₂: 263.0946).

Advanced Research Questions

Q. What mechanistic role does the para-hydroxyl group play in this compound’s reactivity?

  • Methodological Answer : The para-hydroxyl group stabilizes radical intermediates during Fe-catalyzed reactions. In spirocyclization with aldehydes, control experiments using N-(4-methoxyphenyl) analogs show no spirocyclization, confirming the hydroxyl’s necessity. The hydroxyl likely donates hydrogen-bonding or resonance stabilization to transient radicals (e.g., intermediate B in Fe/DTBP systems), favoring 5-exo-trig cyclization over 6-endo pathways. Computational studies (e.g., DFT) can quantify stabilization energy differences .

Q. How should researchers address contradictions in reported spectral data or synthetic yields?

  • Methodological Answer : Cross-validate spectral assignments using complementary techniques. For example, misassigned NOE correlations in maleimide-based analogs were corrected via independent synthesis and 2D NMR (HSQC, HMBC) . Reproduce reactions under inert atmospheres (N₂/Ar) to exclude oxidation artifacts. If yields vary (e.g., 45–80% in amide couplings), optimize via kinetic monitoring (TLC/HPLC) and quantify intermediates (e.g., free amine via titration) .

Q. What computational strategies refine the crystal structure of this compound derivatives?

  • Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data. Key steps include:

  • Twinned Data Handling : Apply HKLF5 format for twin-law matrices in cases of pseudo-merohedral twinning.
  • Hydrogen Bonding Networks : Restrain O–H···O/N distances (e.g., 1.8–2.2 Å) based on geometric libraries.
  • Disorder Modeling : Split occupancy for flexible substituents (e.g., methyl groups) using PART instructions.
    Validation tools like PLATON check for missed symmetry or solvent voids .

Q. How can researchers evaluate the pharmacological potential of this compound analogs?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer Activity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing IC₅₀ values to reference drugs (e.g., doxorubicin).
  • Radical Scavenging : Use DPPH/ABTS assays to quantify antioxidant capacity linked to the phenolic –OH group.
  • ADMET Prediction : Compute LogP (e.g., 2.8 via XLogP3) and aqueous solubility (e.g., −3.2 LogS) using QikProp. Experimental validation includes Caco-2 permeability and microsomal stability assays .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported biological activity of structurally similar cinnamamides?

  • Methodological Answer : Systematically compare substituent effects. For example, N-(4-phenylthiazol-2-yl)cinnamamide derivatives showed variable antitumor activity due to thiazole ring methylation (7n vs. 7o in corrected synthesis ). Use SAR studies to isolate critical moieties:

  • Electron-Withdrawing Groups : Enhance cytotoxicity (e.g., –NO₂ at phenyl) but reduce solubility.
  • Hydrophobic Substituents : Improve membrane permeability but may increase hepatotoxicity (predict via in vitro CYP inhibition assays).

Advanced Methodological Tools

Q. What in silico approaches predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to cannabinoid receptors (e.g., CB1), leveraging homology models from PDB templates (e.g., 5TGZ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand–receptor complexes (RMSD < 2 Å).
  • Pharmacophore Mapping : Identify essential features (e.g., phenolic –OH, conjugated double bond) using Phase (Schrödinger) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.